molecular formula C22H18O2 B1296908 2,2'-Dimethoxy-1,1'-binaphthalene CAS No. 75685-01-7

2,2'-Dimethoxy-1,1'-binaphthalene

Cat. No. B1296908
Key on ui cas rn: 75685-01-7
M. Wt: 314.4 g/mol
InChI Key: BJAADAKPADTRCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08344080B2

Procedure details

14.3 g 2,2′-Dihydroxy-1,1′-binaphthyl prepared in the step a) of the Example 19, 40 ml sodium hydroxide with the concentration of 7.5%, 0.5 g tetrabutylammonium hydrogen sulfate and 40 ml methylbenzene are added to a round bottom flask with the volume of 100 mL. 16.4 g dimethyl sulfate is dropwise added to the round bottom flask to perform stirring reaction at 70° C.; and after the reaction is performed for 4 hours, the reaction product is filtered to obtain 2,2′-dimethoxy-1,1′-binaphthyl. The methylbenzene is separated from the filtrate. The aforementioned reaction is repeated, and recycling of the methylbenzene five times leads to the results in Table 7.
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]=1[C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[CH:14][C:13]=1O.[OH-:23].[Na+].S([O:30][CH3:31])(OC)(=O)=O.[CH3:32]C1C=CC=CC=1>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:32][O:23][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]=1[C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[CH:14][C:13]=1[O:30][CH3:31] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
14.3 g
Type
reactant
Smiles
OC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)O
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
reactant
Smiles
CC1=CC=CC=C1
Name
Quantity
0.5 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
16.4 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC

Conditions

Stirring
Type
CUSTOM
Details
to perform stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added to a round bottom flask with the volume of 100 mL
CUSTOM
Type
CUSTOM
Details
reaction at 70° C.
FILTRATION
Type
FILTRATION
Details
the reaction product is filtered

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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